Salaspermic Acid

Description

This compound has been reported in Salacia chinensis, Tripterygium wilfordii, and other organisms with data available.

from Tripterygium wilfordii; inhibitor of HIV reverse transcriptase & HIV replication in H9 lymphocyte cells; RN given refers to 3beta,20alpha-isomer; RN for cpd without isomeric designation not avail 6/92; RN from Chem Index Guide 1991; structure given in first source

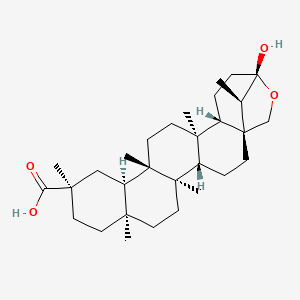

Structure

3D Structure

Properties

IUPAC Name |

(1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19-29-9-7-20-26(4,21(29)8-10-30(19,33)34-18-29)14-16-28(6)22-17-25(3,23(31)32)12-11-24(22,2)13-15-27(20,28)5/h19-22,33H,7-18H2,1-6H3,(H,31,32)/t19-,20+,21+,22-,24-,25-,26-,27-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXENWDWQTWYUGY-UUZWCOCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C23CCC4C(C2CCC1(OC3)O)(CCC5(C4(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@]23CC[C@H]4[C@]([C@@H]2CC[C@@]1(OC3)O)(CC[C@@]5([C@@]4(CC[C@@]6([C@H]5C[C@](CC6)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71247-78-4 | |

| Record name | Salaspermic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71247-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Salaspermic Acid from Salacia macrosperma

Introduction

Salaspermic acid is a hexacyclic triterpenoid first isolated from the root and stem wood of Salacia macrosperma Wight, a rambling shrub from the Celastraceae family found in Western peninsular India.[1][2] It has also been isolated from Tripterygium wilfordii.[3] Structurally, it is identified as (3β,20α)-3,24-Epoxy-3-hydroxy-D:A-friedooleanan-29-oic acid.[3][4] This compound has garnered significant interest due to its notable biological activities, particularly as an inhibitor of HIV-1 reverse transcriptase and HIV replication in H9 lymphocyte cells.[3][5][6] This guide provides a comprehensive overview of the isolation and characterization of this compound, presenting detailed experimental protocols, quantitative data, and workflow visualizations.

Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed through various analytical techniques. The key physicochemical properties and spectroscopic data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₄ | [3][6] |

| Molecular Weight | 472.7 g/mol | [3][6] |

| Melting Point | 335°C | [1][6] |

| Appearance | Crystalline solid | [1] |

| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0¹,¹⁸.0⁴,¹⁷.0⁵,¹⁴.0⁸,¹³]tetracosane-11-carboxylic acid | [3] |

| CAS Number | 71247-78-4 | [4][6] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| IR (Infrared) | νₘₐₓ 3440 cm⁻¹ (hydroxyl), 1690 cm⁻¹ (carboxyl) | [1] |

| ¹³C-NMR | δ (ppm): 181.38 (s), 106.03 (s), 73.57 (d), 57.43 (d), 54.02 (d), 47.22 (s), 44.85 (d), 40.76 (s), 39.64 (s), 39.36 (s), 39.20 (t), 37.71 (s), 37.50 (t), 36.76 (t), 34.88 (t), 34.11 (t), 32.33 (q), 32.14 (q), 30.97 (t), 30.55 (t), 30.52 (s), 29.74 (t), 29.58 (t), 20.59 (t), 19.64 (t), 18.13 (q), 16.95 (q), 16.80 (q), 8.59 (q) | [7] |

| MS (Mass Spec) | m/z: [M]⁺ 472, 454, 426, 395, 370, 318, 302, 289, 287, 259, 249, 235, 207, 203, 189, 150, 125, 109 | [7] |

| Elemental Analysis | Found: C, 74.6-74.7%; H, 10.4-10.6% | [1] |

Experimental Protocol: Isolation

The following protocol is based on the methodology described by N. I. Viswanathan for the isolation of this compound from Salacia macrosperma.[1]

Plant Material Preparation

-

Collect root-wood or stem-wood from Salacia macrosperma.

-

Air-dry the plant material thoroughly.

-

Grind the dried material into a fine powder. For the reference study, 20 kg of powdered wood was used.[1]

Extraction

-

Defatting: Extract the powdered wood with hexane to remove non-polar constituents like fats and sterols. This step is crucial for minimizing interference in subsequent stages.[1]

-

Primary Extraction: Following hexane extraction, subject the defatted plant material to extraction with hot ethyl acetate (EtOAc). Perform this extraction three times to ensure maximum yield of the target compound.[1]

Isolation and Purification

-

Concentration & Precipitation: Combine the ethyl acetate extracts and concentrate the solution under reduced pressure.

-

Store the concentrated extract in an ice-chest for one week. During this period, a solid precipitate will form.[1]

-

Crystallization: Collect the solid precipitate and perform recrystallization using a solvent system of excess chloroform-methanol (CHCl₃-MeOH). This step yields purified crystals of this compound.[1]

-

From 20 kg of starting material, a yield of approximately 1.2 g of this compound was reported.[1]

Experimental Protocol: Structure Elucidation

The structure of the isolated compound was established as 24-hydroxy-3-oxofriedelan-29-oic acid hemiacetal (this compound) through spectral analysis and confirmed by X-ray crystallography of a derivative.[1][2]

-

Spectroscopy: Perform IR, ¹³C-NMR, and Mass Spectrometry analyses on the purified crystals. The expected data should align with the values presented in Table 2.

-

Chemical Derivatization (for confirmation): The original study involved the creation of an ester derivative (by reacting with diazomethane) and a diol (via NaBH₄ reduction) to further probe the structure.[1]

-

X-ray Crystallography: For unequivocal structure confirmation, single-crystal X-ray diffraction analysis can be performed. The original confirmation was achieved through an X-ray study of a derivative compound obtained after a sequence involving the enlargement of ring E.[1][2]

Biological Activity

This compound has been identified as a potent antiviral agent. Key reported activities include:

-

Anti-HIV Activity: It functions as an inhibitor of HIV-1 reverse transcriptase.[3][5]

-

HIV Replication Inhibition: The compound has been shown to inhibit the replication of HIV in H9 lymphocyte cells.[3][5][6]

A structure-activity relationship study indicated that the acetal linkage in ring A and the carboxyl group in ring E may be essential for its anti-HIV activity.[5]

References

- 1. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 71247-78-4 [amp.chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

Salaspermic Acid (CAS No. 71247-78-4): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salaspermic acid, a naturally occurring hexacyclic triterpenoid, has garnered scientific interest primarily for its anti-HIV activity.[1][2] Isolated from plant species such as Salacia macrosperma and Tripterygium wilfordii, this compound has been identified as an inhibitor of HIV-1 reverse transcriptase.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, biological activity, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers in natural product chemistry, virology, and drug discovery.

Chemical and Physical Properties

This compound is a complex organic molecule with the chemical formula C₃₀H₄₈O₄.[2][3] Its structure features a D:A-friedooleanan-29-oic acid backbone substituted with a hydroxy group at position 3 and an epoxy group across positions 3 and 24 (in the 3β,20α stereoisomer configuration).[2] This intricate structure contributes to its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71247-78-4 | [3] |

| Molecular Formula | C₃₀H₄₈O₄ | [2][3] |

| Molecular Weight | 472.7 g/mol | [2] |

| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.0¹﹐¹⁸.0⁴﹐¹⁷.0⁵﹐¹⁴.0⁸﹐¹³]tetracosane-11-carboxylic acid | [2] |

| Melting Point | 335 °C | [3] |

| XLogP3-AA | 7.2 | [2] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

Table 2: Spectroscopic Data for this compound

| Data Type | Key Features | Source |

| ¹H NMR | Data not readily available in searched literature. | |

| ¹³C NMR | Data not readily available in searched literature. | |

| Mass Spectrometry | Data on specific fragmentation patterns not readily available in searched literature. |

Note: Detailed ¹H and ¹³C NMR and mass spectrometry fragmentation data for this compound are not extensively reported in the currently available scientific literature.

Biological Activity

The primary reported biological activity of this compound is its inhibitory effect on the Human Immunodeficiency Virus (HIV).

Anti-HIV Activity

This compound has been shown to inhibit the replication of HIV in H9 lymphocyte cells.[4][5] This activity is attributed to its ability to inhibit the HIV-1 reverse transcriptase (RT), a critical enzyme in the viral life cycle.[2][5]

Table 3: In Vitro Anti-HIV Activity of this compound

| Assay | Cell Line | IC₅₀ | CC₅₀ | Selectivity Index (SI) | Source |

| HIV Replication | H9 lymphocytes | 10 µM | Not Reported | Not Reported | [4] |

Note: The 50% cytotoxic concentration (CC₅₀) and therefore the selectivity index (SI = CC₅₀/IC₅₀) have not been reported in the reviewed literature, which is a critical parameter for assessing the therapeutic potential of an antiviral compound.

Potential Anti-Inflammatory and Antioxidant Activities

While direct studies on the anti-inflammatory and antioxidant properties of this compound are limited in the available literature, related compounds and extracts from its source plants, Tripterygium wilfordii, have demonstrated such activities. For instance, other natural products have been shown to modulate inflammatory pathways like NF-κB and antioxidant response pathways like Nrf2. However, it is crucial to note that this does not provide direct evidence for this compound's activity in these areas, and further research is warranted.

Experimental Protocols

Isolation of this compound from Tripterygium wilfordii

A general procedure for the isolation of triterpenes from the roots of Tripterygium wilfordii is outlined below. It is important to note that specific optimization may be required for the targeted isolation of this compound.

Experimental Workflow: Isolation of Triterpenes from Tripterygium wilfordii

Caption: General workflow for the isolation of triterpenoids from Tripterygium wilfordii.

Methodology:

-

Extraction: The powdered roots of Tripterygium wilfordii are extracted with 95% ethanol under reflux conditions. This is typically repeated multiple times to ensure exhaustive extraction.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with an organic solvent such as ethyl acetate. The organic layer, which will contain the triterpenoids, is collected.

-

Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: Fractions rich in this compound are combined and subjected to further purification steps, such as preparative high-performance liquid chromatography (HPLC), to yield the pure compound.

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a representative protocol for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Experimental Workflow: HIV-1 Reverse Transcriptase Inhibition Assay

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. researchgate.net [researchgate.net]

- 5. Anti-aids agents, 6. This compound, an anti-HIV principle from Tripterygium wilfordii, and the structure-activity correlation with its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Salaspermic Acid: A Technical Review of its Anti-HIV Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salaspermic acid is a naturally occurring hexacyclic triterpenoid that has garnered attention for its potential as an antiviral agent.[1] Isolated from the medicinal plants Salacia macrosperma and Tripterygium wilfordii, this compound has demonstrated inhibitory effects against the Human Immunodeficiency Virus (HIV).[1] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its biological activity, mechanism of action, and the experimental protocols used to elucidate its properties. All quantitative data has been summarized in structured tables, and key experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is chemically defined as (3β,20α)-3,24-Epoxy-3-hydroxy-D:A-friedooleanan-29-oic acid. Its structure is characterized by a friedelane-type triterpenoid skeleton.

| Property | Value |

| Molecular Formula | C30H48O4 |

| Molecular Weight | 472.7 g/mol |

| CAS Number | 71247-78-4 |

Biological Activity

The primary biological activity of this compound reported in the literature is its inhibitory effect on HIV.

Anti-HIV Activity

This compound has been shown to inhibit the replication of HIV in H9 lymphocyte cells.[2][3] It also exhibits a cytotoxic effect on uninfected H9 cells at higher concentrations.[3]

Table 1: Anti-HIV and Cytotoxic Activity of this compound

| Activity | Cell Line | EC50 / IC50 (µM) | EC50 / IC50 (µg/mL) |

| Inhibition of HIV Replication | H9 lymphocytes | 10 | 5 |

| Cytotoxicity | Uninfected H9 cells | 53 | 25 |

Inhibition of HIV-1 Reverse Transcriptase

The mechanism behind the anti-HIV activity of this compound is attributed to its ability to inhibit the HIV-1 reverse transcriptase (RT) enzyme.[3] This inhibition has been observed to be dependent on the template-primer used in the enzymatic assay.[3] While the inhibitory activity has been confirmed, a specific IC50 value for the enzymatic inhibition has not been consistently reported in the reviewed literature. One source indicates a weak inhibitory effect with an IC50 of 32µM.[4]

Table 2: Inhibition of HIV-1 Reverse Transcriptase by this compound

| Template-Primer | Inhibition |

| Poly(rC)-oligo(dG) | More sensitive |

| Poly(rA)-oligo(dT) | More sensitive |

| Poly(rU)-oligo(dG) | Less sensitive |

Experimental Protocols

Detailed experimental protocols from the primary literature are essential for the replication and advancement of research. The following sections outline the methodologies for the isolation of this compound and the assays used to determine its anti-HIV activity, based on available information.

Isolation of this compound from Tripterygium wilfordii

The following is a generalized workflow for the isolation of triterpenoids from Tripterygium wilfordii.

Figure 1. General workflow for the isolation of this compound.

Detailed Steps: While the exact, detailed protocol from the original 1992 study by Chen et al. is not readily available in the public domain, a general procedure for the isolation of triterpenoids from Tripterygium wilfordii involves the following steps:

-

Extraction: The dried and powdered root material of Tripterygium wilfordii is extracted with an organic solvent like ethanol or chloroform.

-

Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to fractionation, typically using column chromatography on silica gel.

-

Purification: The fractions showing anti-HIV activity are further purified using repeated chromatographic techniques.

-

Isolation: this compound is isolated from the purified fractions and can be further purified by recrystallization.

Anti-HIV Replication Assay in H9 Lymphocyte Cells

The following diagram illustrates the general workflow for assessing the inhibition of HIV replication in a cell-based assay.

References

Preliminary Biological Activity of Salaspermic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salaspermic acid, a naturally occurring triterpenoid isolated from the roots of Tripterygium wilfordii, has emerged as a compound of interest due to its notable anti-HIV properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a primary focus on its well-documented anti-HIV effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral agents.

Quantitative Data Presentation

The primary reported biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV) and the activity of its key enzyme, reverse transcriptase. The following tables summarize the available quantitative data from in vitro studies.

| Table 1: Anti-HIV Activity of this compound | |

| Assay | Cell Line |

| HIV Replication Inhibition | H9 Lymphocyte |

| Table 2: Cytotoxicity of this compound | |

| Assay | Cell Line |

| Uninfected Cell Growth Inhibition | H9 Lymphocyte |

| Table 3: Inhibition of HIV-1 Reverse Transcriptase by this compound | |

| Template-Primer | Inhibition |

| Poly(rC)-oligo(dG) | Sensitive[1] |

| Poly(rA)-oligo(dT) | Sensitive[1] |

| Poly(rU)-oligo(dA) | Less Sensitive[1] |

| Poly(rG)-oligo(dC) | Almost Insensitive (at 100 µg/ml)[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the literature regarding the anti-HIV activity of this compound.

HIV Replication Inhibition Assay

This protocol is based on the methodology described by Chen et al. (1992) for assessing the inhibition of HIV replication in H9 lymphocyte cells.[1]

Objective: To determine the effective concentration (EC50) of this compound required to inhibit HIV-1 replication in a susceptible human T-cell line.

Materials:

-

This compound

-

H9 lymphocyte cells

-

HIV-1 viral stock

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, antibiotics, and L-glutamine)

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

-

Reagents for quantifying HIV replication (e.g., p24 antigen ELISA kit)

Procedure:

-

Cell Seeding: Seed H9 lymphocyte cells into a 96-well microtiter plate at a predetermined density.

-

Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium.

-

Infection and Treatment: Infect the H9 cells with a standardized amount of HIV-1. Immediately after infection, add the different concentrations of this compound to the respective wells. Include appropriate controls (uninfected cells, infected untreated cells, and a positive control antiviral drug).

-

Incubation: Incubate the plate in a CO2 incubator at 37°C for a period that allows for multiple rounds of viral replication (typically 4-7 days).

-

Quantification of Viral Replication: After the incubation period, collect the cell culture supernatant. Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Determine the percentage of inhibition of viral replication for each concentration of this compound compared to the infected untreated control. Calculate the EC50 value, which is the concentration of the compound that inhibits viral replication by 50%.

HIV Reverse Transcriptase Inhibition Assay

This protocol outlines the general procedure for assessing the inhibitory effect of this compound on HIV-1 reverse transcriptase activity, as suggested by the template-primer dependent inhibition pattern reported by Chen et al. (1992).[1]

Objective: To determine the inhibitory activity of this compound against the enzymatic function of HIV-1 reverse transcriptase.

Materials:

-

This compound

-

Recombinant HIV-1 reverse transcriptase

-

Various template-primers (e.g., poly(rA)-oligo(dT), poly(rC)-oligo(dG))

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Deoxynucleotide triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [3H]dTTP)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, a specific template-primer, and dNTPs (including the radiolabeled dNTP).

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control and a positive control inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a standardized amount of recombinant HIV-1 reverse transcriptase to each tube.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Precipitation: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized DNA.

-

Filtration and Washing: Filter the contents of each tube through a glass fiber filter. Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

-

Quantification: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of reverse transcriptase activity for each concentration of this compound compared to the no-inhibitor control.

Visualizations

Signaling Pathways and Experimental Workflows

Other Biological Activities

Extensive literature searches did not yield significant data on other biological activities of this compound, such as anti-inflammatory, antioxidant, or other specific enzyme inhibitory effects. While the plant source, Tripterygium wilfordii, is known to contain various compounds with a broad spectrum of biological activities, including anti-inflammatory and immunosuppressive effects, these properties have not been specifically attributed to this compound in the reviewed literature.[2][3][4] Therefore, the primary and most well-characterized biological activity of this compound to date remains its anti-HIV effect.

Conclusion

This compound demonstrates potent in vitro anti-HIV activity through the inhibition of viral replication and the enzymatic function of reverse transcriptase. The provided data and experimental protocols offer a foundation for further investigation into its mechanism of action and potential as a therapeutic agent. Future research should aim to fully elucidate the molecular interactions between this compound and HIV reverse transcriptase and to explore its efficacy in more advanced preclinical models. Furthermore, systematic screening of this compound for other potential biological activities could reveal additional therapeutic applications.

References

- 1. Portico [access.portico.org]

- 2. Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review of Tripterygium wilfordii hook. f. in the treatment of rheumatic and autoimmune diseases: Bioactive compounds, mechanisms of action, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

Salaspermic Acid: A Potential HIV-1 Inhibitor - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salaspermic acid, a naturally occurring triterpenoid isolated from Tripterygium wilfordii, has demonstrated notable inhibitory activity against the Human Immunodeficiency Virus type 1 (HIV-1).[1][2] This technical guide provides a comprehensive overview of the existing research on this compound as a potential anti-HIV agent, with a focus on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. The primary mechanism of action identified for this compound is the inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle.[1][2] Structure-activity relationship studies suggest that the acetal linkage in ring A and the carboxyl group in ring E of the molecule are crucial for its anti-HIV activity.[1][2] This document aims to serve as a foundational resource for further research and development of this compound and its derivatives as a novel class of antiretroviral compounds.

Introduction

The global fight against the HIV/AIDS pandemic necessitates the continuous discovery and development of novel antiretroviral agents that can overcome the challenges of drug resistance and long-term toxicity associated with current therapeutic regimens. Natural products have historically been a rich source of lead compounds in drug discovery, offering unique chemical scaffolds and diverse biological activities. This compound, a hexacyclic triterpenoid, has emerged as a promising candidate from this natural repository.[1][2]

First isolated from the roots of Tripterygium wilfordii, this compound has been identified as an inhibitor of HIV-1 replication in H9 lymphocyte cells.[1][2] The primary target of its antiviral action has been pinpointed to the HIV-1 reverse transcriptase (RT), an essential viral enzyme that converts the viral RNA genome into double-stranded DNA, a pivotal step for the integration of the viral genome into the host cell's DNA.[1][2] This document synthesizes the available scientific data on this compound, presenting its anti-HIV properties in a structured format to aid researchers in the field.

Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase

The principal anti-HIV-1 mechanism of this compound is its ability to inhibit the enzymatic activity of reverse transcriptase.[1][2] By targeting this enzyme, this compound effectively disrupts the early stages of the HIV-1 replication cycle. The inhibition of reverse transcriptase prevents the synthesis of viral DNA, thereby halting the progression of the infection within the host cell.

While the primary literature identifies this compound as a reverse transcriptase inhibitor, the precise nature of this inhibition (e.g., competitive, non-competitive, or allosteric) has not been fully elucidated in the publicly available research. Further kinetic studies are required to characterize the binding site and the inhibitory kinetics of this compound with HIV-1 RT.

The following diagram illustrates the inhibition of the reverse transcription process within the HIV-1 life cycle.

Caption: Inhibition of HIV-1 Reverse Transcription by this compound.

Quantitative Anti-HIV-1 Activity

The inhibitory potential of this compound against HIV-1 has been quantified through cell-based assays. The available data is summarized in the table below. Further research is needed to determine the 50% effective concentration (EC50), the 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) to fully assess its therapeutic potential.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | HIV-1 Replication Inhibition | H9 Lymphocyte | IC50 | 10 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anti-HIV activity. These protocols are based on established and widely used techniques in the field of antiviral research.

HIV-1 Reverse Transcriptase Inhibition Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a fluorescent analog)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Trichloroacetic acid (TCA) or other precipitating agent

-

Glass fiber filters

-

Scintillation fluid and counter (for radioactive assays) or a fluorescence plate reader (for non-radioactive assays)

Protocol:

-

Prepare a reaction mixture containing the assay buffer, poly(A) template, and oligo(dT) primer.

-

Add varying concentrations of this compound or a control inhibitor (e.g., nevirapine) to the reaction mixture.

-

Initiate the reaction by adding the HIV-1 RT enzyme and the dNTP mix (containing the labeled dNTP).

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.

-

Filter the reaction mixture through glass fiber filters to capture the precipitated DNA.

-

Wash the filters to remove unincorporated dNTPs.

-

Quantify the amount of incorporated labeled dNTP by liquid scintillation counting or fluorescence measurement.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

The following diagram outlines the workflow for the HIV-1 Reverse Transcriptase Inhibition Assay.

Caption: Workflow for the in vitro HIV-1 Reverse Transcriptase Inhibition Assay.

HIV-1 Replication Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The production of new virus particles is typically quantified by measuring the amount of the viral p24 capsid protein in the cell culture supernatant.

Materials:

-

A susceptible human T-lymphocyte cell line (e.g., H9, MT-4, or CEM)

-

A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB or NL4-3)

-

Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum, penicillin, and streptomycin)

-

Test compound (this compound)

-

A positive control antiviral drug (e.g., zidovudine or efavirenz)

-

A commercial HIV-1 p24 antigen ELISA kit

Protocol:

-

Seed the T-lymphocyte cells in a 96-well plate at a predetermined density.

-

Pre-treat the cells with various concentrations of this compound or a control drug for a short period (e.g., 1-2 hours).

-

Infect the cells with a known amount of HIV-1.

-

Culture the infected cells in the presence of the test compound for several days (typically 4-7 days), replacing the medium containing the compound as needed.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Determine the cell viability in parallel using a standard cytotoxicity assay (see section 4.3) to assess the compound's toxicity.

-

Calculate the percentage of inhibition of HIV-1 replication for each compound concentration and determine the IC50 (or EC50) and CC50 values.

The following diagram illustrates the workflow for the HIV-1 Replication Inhibition Assay.

Caption: Workflow for the cell-based HIV-1 Replication Inhibition Assay.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Materials:

-

The same cell line used in the replication inhibition assay (e.g., H9 cells)

-

Complete cell culture medium

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

-

Solubilization buffer (e.g., DMSO or SDS solution)

-

A microplate reader

Protocol:

-

Seed the cells in a 96-well plate at the same density as in the replication assay.

-

Add a range of concentrations of this compound to the cells.

-

Incubate the cells for the same duration as the replication assay.

-

Add the MTT or XTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration and determine the 50% cytotoxic concentration (CC50).

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on this compound and ten related compounds have indicated that the acetal linkage in ring A and the carboxyl group in ring E are likely essential for its anti-HIV activity.[1][2] This suggests that modifications to other parts of the triterpenoid scaffold could be explored to enhance potency and improve the therapeutic index. A detailed quantitative SAR analysis would require the synthesis and biological evaluation of a broader range of this compound derivatives.

Conclusion and Future Directions

This compound has been identified as a promising natural product with inhibitory activity against HIV-1, primarily targeting the reverse transcriptase enzyme. The available data, though limited, warrants further investigation into its potential as a novel antiretroviral agent.

Future research should focus on:

-

Comprehensive Pharmacological Profiling: Determining the EC50, CC50, and Selectivity Index of this compound against a panel of laboratory-adapted and clinical HIV-1 isolates, including drug-resistant strains.

-

Detailed Mechanistic Studies: Elucidating the precise mechanism of reverse transcriptase inhibition through kinetic studies to determine the type of inhibition and to identify the binding site.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize its anti-HIV activity and drug-like properties.

-

In Vivo Efficacy and Safety: Evaluating the in vivo efficacy, pharmacokinetics, and safety profile of this compound or its optimized derivatives in relevant animal models.

The exploration of this compound and its analogs could lead to the development of a new class of reverse transcriptase inhibitors, contributing to the arsenal of drugs available to combat the HIV/AIDS pandemic.

References

Salaspermic Acid: A Technical Guide to its Inhibition of HIV Reverse Transcriptase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salaspermic acid, a naturally occurring triterpenoid, has demonstrated notable inhibitory activity against Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of its action, focusing on the inhibition of the critical viral enzyme, reverse transcriptase (RT). This document collates available quantitative data, details the experimental methodologies for assessing its antiviral and enzymatic inhibition, and presents visual representations of the underlying mechanisms and experimental workflows.

Introduction

This compound is a hexacyclic triterpenoid isolated from plants such as Tripterygium wilfordii and Salacia macrosperma.[1][2] Its chemical structure, D:A-friedooleanan-29-oic acid substituted with a hydroxy group at position 3 and an epoxy group across positions 3 and 24, contributes to its biological activity.[2] A key feature of its anti-HIV profile is its ability to inhibit HIV reverse transcriptase, an essential enzyme for the replication of the virus.[1] Furthermore, this compound has been shown to block the replication of HIV in H9 lymphocyte cells.[1][3] Structure-activity relationship studies suggest that the acetal linkage in ring A and the carboxyl group in ring E of the molecule are likely crucial for its anti-HIV activity.[1]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound has been quantified in cell-based assays. The following table summarizes the available data on its anti-HIV activity.

| Assay Type | Cell Line | Parameter | Value | Reference |

| HIV Replication Inhibition | H9 Lymphocytes | IC50 | 10 µM | [3] |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. The following sections describe the key experimental protocols for evaluating the anti-HIV activity of this compound.

HIV Reverse Transcriptase Inhibition Assay (General Protocol)

This protocol outlines a common method for assessing the direct inhibitory effect of a compound on HIV reverse transcriptase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT)15 as template/primer

-

[³H]-dTTP (tritiated deoxythymidine triphosphate)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl₂)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, poly(rA)-oligo(dT)15, and [³H]-dTTP.

-

Add varying concentrations of this compound to the reaction mixture. A control with no inhibitor and a positive control (e.g., a known RT inhibitor) should be included.

-

Initiate the reaction by adding the recombinant HIV-1 RT.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Precipitate the newly synthesized [³H]-labeled DNA by placing the reaction tubes on ice.

-

Collect the precipitated DNA by filtering the reaction mixture through glass fiber filters.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [³H]-dTTP.

-

Dry the filters and place them in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-HIV Replication Assay in H9 Lymphocyte Cells

This cell-based assay evaluates the ability of a compound to inhibit HIV replication in a human T-cell line.

Objective: To determine the IC50 of this compound for the inhibition of HIV-1 replication in H9 cells.

Materials:

-

H9 human T-lymphocyte cell line

-

HIV-1 viral stock

-

This compound

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and interleukin-2.

-

p24 antigen ELISA kit or reverse transcriptase activity assay kit for supernatant analysis.

-

Reagents for assessing cell viability (e.g., trypan blue or MTT assay).

Procedure:

-

Culture H9 cells in the appropriate medium.

-

Infect the H9 cells with a known amount of HIV-1 virus stock.

-

After a short incubation period to allow for viral entry, wash the cells to remove the excess virus.

-

Resuspend the infected cells in fresh medium and plate them in a multi-well plate.

-

Add serial dilutions of this compound to the wells. Include uninfected and infected untreated cell controls.

-

Incubate the plates at 37°C in a CO₂ incubator for a period of several days (e.g., 4-7 days).

-

Periodically, collect a sample of the cell culture supernatant.

-

Quantify the extent of viral replication by measuring the amount of p24 antigen in the supernatant using an ELISA kit or by measuring the reverse transcriptase activity in the supernatant.

-

At the end of the incubation period, assess the cytotoxicity of this compound on the H9 cells using a cell viability assay.

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound relative to the infected untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration.

Visualizations

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism of action for this compound in the context of HIV replication.

Caption: Proposed mechanism of this compound inhibiting HIV reverse transcriptase.

Experimental Workflow for RT Inhibition Assay

This diagram outlines the key steps in the in vitro reverse transcriptase inhibition assay.

Caption: Workflow for the in vitro HIV reverse transcriptase inhibition assay.

Experimental Workflow for Anti-HIV Replication Assay

This diagram illustrates the workflow for the cell-based anti-HIV replication assay.

Caption: Workflow for the cell-based anti-HIV replication assay.

Conclusion

This compound presents a promising natural product lead in the development of anti-HIV therapeutics. Its demonstrated ability to inhibit HIV reverse transcriptase and block viral replication in T-lymphocytes warrants further investigation. The data and protocols presented in this guide are intended to provide a foundational resource for researchers in the field to build upon, facilitating further exploration of its mechanism of action, optimization of its structure for enhanced potency and reduced toxicity, and its potential role in future antiretroviral combination therapies.

References

An In-depth Technical Guide to Salaspermic Acid (C30H48O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salaspermic acid, a complex hexacyclic triterpenoid with the molecular formula C30H48O4, has emerged as a molecule of significant interest in the scientific community.[1] First isolated from Salacia macrosperma and later from Tripterygium wilfordii, this natural product has demonstrated potent biological activity, most notably as an inhibitor of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed spectroscopic data, experimental protocols for its isolation and biological evaluation, and an exploration of its known and potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, virology, and drug discovery and development.

Introduction

This compound is a naturally occurring hexacyclic triterpenoid.[1] It was first identified and isolated from the plant Salacia macrosperma and subsequently from Tripterygium wilfordii.[1] Structurally, it is a derivative of D:A-friedooleanan-29-oic acid, featuring a hydroxy group at position 3 and an epoxy group spanning positions 3 and 24 (in the 3β, 20α stereoisomer configuration).[1] The most well-documented biological activity of this compound is its ability to inhibit HIV-1 replication by targeting the viral enzyme reverse transcriptase.[2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its identification, characterization, and further development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C30H48O4 | [1] |

| Molecular Weight | 472.7 g/mol | [1] |

| IUPAC Name | (1R,4S,5R,8S,11R,13R,14S,17R,18S,21S,24R)-21-hydroxy-5,8,11,14,17,24-hexamethyl-22-oxahexacyclo[19.2.1.01,18.04,17.05,14.08,13]tetracosane-11-carboxylic acid | [1] |

| Melting Point | 335 °C | |

| Appearance | Crystalline solid |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification of this compound.

¹³C NMR (CDCl₃): The following chemical shifts have been reported for this compound: δ 181.38 (s), 106.03 (s), 73.57 (d), 54.02 (d), 47.22 (s), 44.85 (d), 40.76 (s), 39.64 (s), 39.36 (s), 39.20 (t), 37.71 (s), 37.50 (t), 36.76 (t), 34.88 (t), 34.11 (t), 32.33 (q), 32.14 (q), 30.97 (t), 30.55 (t), 30.52 (s), 29.74 (t), 29.58 (t), 20.59 (t), 19.64 (t), 18.13 (q), 16.95 (q), 16.80 (q), 8.59 (q).

Mass spectrometry is a key technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 472. Key fragment ions have been observed at m/z 454, 426, 395, 370, 318, 302, 289, 287, 259, 249, 235, 207, 203, 189, 150, 125, and 109. The fragmentation pattern is consistent with the complex polycyclic structure of the molecule, involving characteristic cleavages of the triterpenoid skeleton.

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (hydroxyl group and carboxylic acid) |

| ~2950 | C-H stretching (aliphatic) |

| ~1700 | C=O stretching (carboxylic acid) |

| ~1200-1000 | C-O stretching (ether/epoxide and alcohol) |

Experimental Protocols

The following sections provide detailed methodologies for the isolation of this compound and the evaluation of its biological activity.

Isolation and Purification of this compound from Tripterygium wilfordii

The following protocol is a generalized procedure based on established methods for isolating triterpenoids from Tripterygium wilfordii.

Caption: Workflow for the isolation and purification of this compound.

Detailed Protocol:

-

Plant Material Preparation: Air-dried and powdered roots of Tripterygium wilfordii (e.g., 20 kg) are used as the starting material.[1]

-

Ethanol Extraction: The powdered root material is extracted exhaustively with 95% ethanol under reflux for several hours (e.g., 4 x 50 L, 12 hours each).[1]

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and partitioned with an equal volume of n-hexane to remove nonpolar constituents. The aqueous layer is retained.

-

Further Partitioning: The aqueous layer is then partitioned with ethyl acetate. The ethyl acetate fraction, which typically contains the triterpenoids, is collected.

-

Concentration of Active Fraction: The ethyl acetate fraction is concentrated in vacuo to yield a dried residue.

-

Silica Gel Column Chromatography: The residue is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

Further Purification: Fractions enriched with this compound are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain the pure compound.

HIV-1 Reverse Transcriptase Inhibition Assay

The following is a representative protocol for a non-radioactive, colorimetric HIV-1 reverse transcriptase (RT) inhibition assay.

Caption: Workflow for the HIV-1 Reverse Transcriptase inhibition assay.

Detailed Protocol:

-

Preparation of Reagents:

-

Assay Buffer: Tris-HCl buffer containing KCl, MgCl₂, DTT, and a non-ionic detergent.

-

Template-Primer: Poly(A)·oligo(dT)₁₅.

-

dNTP Mix: A mixture of dATP, dCTP, dGTP, and a labeled dTTP analog (e.g., digoxigenin-dUTP and biotin-dUTP).

-

Enzyme: Recombinant HIV-1 Reverse Transcriptase.

-

Test Compound: this compound dissolved in DMSO and serially diluted to various concentrations.

-

-

Reaction Mixture Assembly: In a 96-well microtiter plate, the assay buffer, template-primer, and dNTP mix are combined.

-

Addition of Inhibitor and Enzyme: The test compound (this compound) at various concentrations is added to the wells, followed by the addition of HIV-1 RT to initiate the reaction. Control wells without the inhibitor and without the enzyme are also included.

-

Enzymatic Reaction: The plate is incubated at 37°C for a defined period (e.g., 1 hour) to allow for the synthesis of the DNA strand.

-

Detection of DNA Synthesis: The reaction is stopped, and the newly synthesized, biotin-labeled DNA is captured on a streptavidin-coated plate. The incorporated digoxigenin is then detected using an anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

-

Colorimetric Development: A substrate for HRP (e.g., ABTS) is added, and the color development is allowed to proceed.

-

Absorbance Measurement: The reaction is stopped, and the absorbance is measured at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percent inhibition against the log of the inhibitor concentration.

Biological Activity and Mechanism of Action

Anti-HIV Activity

The primary and most well-characterized biological activity of this compound is its potent inhibition of HIV-1.

| Activity | IC₅₀ Value | Cell Line | Reference |

| HIV-1 Replication | 10 µM | H9 lymphocytes | [2] |

| HIV-1 Reverse Transcriptase Inhibition | 8 µM | (Enzymatic assay) |

Mechanism of Action: this compound acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, which is allosterically distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.

Structure-Activity Relationship: Studies on related compounds have indicated that the acetal linkage in ring A and the carboxyl group in ring E of this compound may be crucial for its anti-HIV activity.[3]

Potential Anti-Inflammatory and Anticancer Activities

While the anti-HIV activity of this compound is well-established, its structural similarity to other bioactive triterpenoids suggests that it may possess other pharmacological properties, such as anti-inflammatory and anticancer effects. Although direct studies on this compound in these areas are limited, related compounds and salicylic acid derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer.

Potential Anti-Inflammatory Mechanism: Salicylic acid and its derivatives have been reported to exert anti-inflammatory effects through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4][5][6] This pathway is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that this compound could similarly interfere with the activation of NF-κB, thereby reducing the production of inflammatory mediators.

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Anticancer Mechanism: Many natural triterpenoids exhibit anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Salicylic acid has been shown to induce apoptosis in hepatoma cell lines, a process that may be mediated by the nitric oxide (NO) signaling pathway.[7] It is conceivable that this compound could trigger apoptosis in cancer cells through intrinsic or extrinsic pathways, potentially involving the modulation of pro- and anti-apoptotic proteins and the activation of caspases. Further research is warranted to explore the anticancer potential of this compound and elucidate its mechanism of action.

Caption: Potential apoptotic pathways induced by this compound in cancer cells.

Conclusion and Future Directions

This compound is a promising natural product with well-defined anti-HIV activity and a plausible potential for anti-inflammatory and anticancer applications. Its unique and complex chemical structure makes it an interesting lead compound for the development of new therapeutic agents. Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the synthesis of novel analogs with improved activity and pharmacokinetic properties.

-

Expanded Biological Profiling: A comprehensive screening of this compound against a wider range of viral, inflammatory, and cancer targets is warranted to fully explore its therapeutic potential.

-

Mechanism of Action Studies: Detailed mechanistic studies are needed to confirm its effects on signaling pathways such as NF-κB and apoptosis and to identify its direct molecular targets in these pathways.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

References

- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A novel non-radioactive assay for HIV-RT (RdDp) based on pyrosequencing for high-throughput drug screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvianolic acid B inhibits RAW264.7 cell polarization towards the M1 phenotype by inhibiting NF-κB and Akt/mTOR pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. publisher.medfak.ni.ac.rs [publisher.medfak.ni.ac.rs]

- 5. Activation of Nrf2 signaling by salvianolic acid C attenuates NF‑κB mediated inflammatory response both in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The apoptotic inducible effects of salicylic acid on hepatoma cell line: relationship with nitric oxide signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction of Salaspermic Acid from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salaspermic acid is a hexacyclic triterpenoid with significant biological activity, notably as an inhibitor of HIV reverse transcriptase.[1][2] This compound is naturally found in plants of the Celastraceae family, particularly in Salacia macrosperma and Tripterygium wilfordii.[2] These application notes provide a comprehensive overview of the protocols for the extraction and isolation of this compound from these plant sources, intended for research and drug development purposes. The methodologies described are based on published scientific literature and are intended to be a guide for laboratory-scale extraction.

Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 472.7 g/mol | --INVALID-LINK-- |

| Class | Hexacyclic Triterpenoid (Friedelane-type) | --INVALID-LINK-- |

Experimental Protocols

Two primary plant sources are documented for the isolation of this compound: Tripterygium wilfordii and Salacia macrosperma. The following protocols are composites of methodologies described in the scientific literature.

Protocol 1: Extraction from Tripterygium wilfordii Root Bark

This protocol is adapted from procedures involving large-scale extraction of compounds from Tripterygium wilfordii.[3]

1. Plant Material Preparation:

-

Air-dry the root bark of Tripterygium wilfordii.

-

Grind the dried root bark into a coarse powder.

2. Solvent Extraction:

-

Place the powdered root bark in a suitable extraction vessel.

-

Add 95% ethanol to the plant material. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point (e.g., 1 kg of powder to 10 L of ethanol).

-

Heat the mixture to reflux and maintain for 12 hours. The process should be repeated three to four times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in water.

-

Partition the aqueous suspension with chloroform. The chloroform layer will contain the less polar compounds, including triterpenoids.

-

Separate the chloroform layer and concentrate it under reduced pressure to yield a chloroform-soluble fraction.

4. Chromatographic Purification:

-

Subject the chloroform-soluble fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate. The polarity should be gradually increased. A typical gradient might start from 100% n-hexane and gradually increase the proportion of ethyl acetate.

-

Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable developing solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualize the spots using an appropriate reagent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Combine the fractions containing this compound.

5. Recrystallization:

-

Dissolve the combined fractions containing this compound in a minimal amount of a hot solvent mixture, such as n-hexane-dichloromethane or n-hexane-ethyl acetate.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals of this compound.

Protocol 2: Extraction from Salacia macrosperma Wood

This protocol is based on the initial isolation of this compound.

1. Plant Material Preparation:

-

Obtain the root-wood or stem-wood of Salacia macrosperma.

-

Grind the wood into a fine powder.

2. Defatting:

-

Soxhlet extract the powdered plant material with hexane for several hours to remove fats and other nonpolar compounds.

-

Air-dry the defatted plant material to remove residual hexane.

3. Main Extraction:

-

Extract the defatted powder with hot ethyl acetate. This can be done using a Soxhlet apparatus or by refluxing the material in ethyl acetate. The extraction should be performed three times with fresh solvent.

4. Purification:

-

Combine the ethyl acetate extracts and concentrate under reduced pressure.

-

The subsequent purification steps would be similar to those described in Protocol 1, involving column chromatography on silica gel followed by recrystallization.

Quantitative Data Summary

Quantitative data for the yield of this compound is not extensively reported in the literature. However, based on general triterpenoid extractions, the following table provides estimated parameters. Researchers should optimize these conditions for their specific experimental setup.

| Parameter | Tripterygium wilfordii (Protocol 1) | Salacia macrosperma (Protocol 2) |

| Starting Material | Powdered, air-dried root bark | Powdered, dried root/stem wood |

| Initial Extraction Solvent | 95% Ethanol | Hexane (for defatting), then Ethyl Acetate |

| Extraction Method | Reflux | Soxhlet Extraction |

| Extraction Time | 3 x 12 hours | Not specified (typically 6-12 hours for each solvent) |

| Partitioning Solvent | Chloroform | Not explicitly stated, but likely similar to Protocol 1 |

| Purification Method | Silica Gel Column Chromatography, Recrystallization | Silica Gel Column Chromatography, Recrystallization |

| Reported Yield | 20 mg of this compound from the ethyl acetate fraction of a larger extract. | Not specified in available literature. |

Experimental Workflow Diagram

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway and Mechanism of Action

This compound has been identified as an inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the replication of the HIV virus.[1][2] The precise molecular interactions are not fully elucidated in the public domain, but the general mechanism of non-nucleoside reverse transcriptase inhibitors (NNRTIs) involves binding to an allosteric site on the enzyme. This binding induces a conformational change that distorts the active site, thereby inhibiting its function.

Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Salaspermic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salaspermic acid is a hexacyclic triterpenoid that has been isolated from plants such as Salacia macrosperma and Tripterygium wilfordii.[1][2] It has demonstrated potential as an inhibitor of HIV reverse transcriptase.[1] Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices during research and drug development. This application note details a proposed reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.

While a specific, validated HPLC method for this compound is not widely published, this protocol is based on established principles for the analysis of similar organic acids and triterpenoids.[3][4]

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using HPLC.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column is recommended as a starting point due to its versatility in separating organic acids.[3][5] A column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm is a suitable choice.

-

Chemicals and Reagents:

-

This compound reference standard

-

HPLC grade acetonitrile

-

HPLC grade methanol

-

HPLC grade water

-

Phosphoric acid or Formic acid (for mobile phase acidification)

-

2. Chromatographic Conditions

The following are recommended starting conditions for the HPLC analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 70% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

3. Standard and Sample Preparation

-

Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: The sample preparation method will depend on the matrix. For plant extracts, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[3]

Data Presentation

The following table summarizes the expected quantitative data from the analysis. These values are hypothetical and should be determined experimentally during method validation.

| Parameter | Expected Value |

| Retention Time (RT) | Approximately 8-12 min |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

Caption: Workflow for this compound analysis by HPLC.

References

- 1. This compound | C30H48O4 | CID 44593364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, a new triterpene acid from Salacia macrosperma Wight - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Separation of Organic Acids with 100% aqueous mobile phase using an Ascentis® Express AQ-C18 HPLC Column [sigmaaldrich.com]

- 5. hplc.eu [hplc.eu]

Application Notes and Protocols for the Quantification of Salaspermic Acid in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salaspermic acid, a pentacyclic triterpene isolated from plants of the Tripterygium genus, such as Tripterygium wilfordii, has garnered significant interest in the scientific community.[1][2][3] Notably, it has demonstrated potential as an anti-HIV agent by inhibiting HIV reverse transcriptase and replication in H9 lymphocyte cells.[3][4] The therapeutic potential of this compound necessitates robust and reliable analytical methods for its quantification in plant extracts to ensure quality control, facilitate pharmacological studies, and guide drug development efforts.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Experimental Protocols

Protocol for Extraction of this compound from Plant Material

This protocol outlines the extraction of this compound from dried and powdered plant material, such as the roots of Tripterygium wilfordii.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

0.1% Hydrochloric acid in methanol[5]

-

Deionized water

-

Solid Phase Extraction (SPE) C18 cartridges

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 1.0 g of the dried, powdered plant material into a 50 mL centrifuge tube.

-

Extraction:

-

Add 20 mL of methanol to the centrifuge tube.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonicate in an ultrasonic bath for 30 minutes at room temperature.[6]

-

Centrifuge the mixture at 4000 x g for 15 minutes.[7]

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process on the plant residue with another 20 mL of methanol to maximize yield.

-

Combine the supernatants.

-

-

Solvent Evaporation: Concentrate the combined methanolic extracts to dryness using a rotary evaporator at a temperature not exceeding 45°C.

-

Sample Clean-up using Solid-Phase Extraction (SPE):

-

Reconstitute the dried extract in 5 mL of 50% methanol in water.

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the reconstituted extract onto the conditioned SPE cartridge.

-

Wash the cartridge with 10 mL of deionized water to remove polar impurities.

-

Elute the this compound from the cartridge with 10 mL of methanol.

-

-

Final Preparation:

-

Evaporate the methanol eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the final residue in 1 mL of the mobile phase for HPLC-UV or UPLC-MS/MS analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

-

Caption: Workflow for the quantification of this compound using HPLC-UV.

Protocol for UPLC-MS/MS Quantification

For higher sensitivity and selectivity, this UPLC-MS/MS method is recommended.

Instrumentation and Conditions:

-

UPLC System: An Ultra-Performance Liquid Chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. [8]* Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 60% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Ionization Mode: Negative Electrospray Ionization (ESI-). [8]* MRM Transitions:

-

This compound: Precursor ion [M-H]⁻ → Product ion (To be determined by direct infusion of a standard). A hypothetical transition could be m/z 471.3 → m/z 427.3.

-

Internal Standard (e.g., Deuterated this compound or a structural analog): To be determined based on the chosen standard.

-

-

Injection Volume: 5 µL.

Procedure:

-

Standard and Sample Preparation: Prepare calibration standards and samples as described in the HPLC-UV protocol, using a mobile phase compatible with the UPLC-MS/MS system for the final reconstitution.

-

Method Optimization: Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy) by direct infusion of a pure this compound standard to determine the most abundant and stable precursor and product ions for Multiple Reaction Monitoring (MRM).

-

Calibration and Analysis:

-

Inject the calibration standards and samples into the UPLC-MS/MS system.

-

Acquire data in MRM mode.

-

-

Quantification:

-

Integrate the peak areas for the specified MRM transitions of this compound and the internal standard.

-

Construct a calibration curve and quantify the this compound concentration in the samples as described for the HPLC-UV method.

-

Data Presentation

The following tables summarize hypothetical quantitative data for the validation of the HPLC-UV method for this compound quantification.

Table 1: HPLC-UV Method Linearity

| Concentration (µg/mL) | Peak Area Ratio (this compound / Internal Standard) |

| 1.0 | 0.052 |

| 5.0 | 0.258 |

| 10.0 | 0.515 |

| 25.0 | 1.290 |

| 50.0 | 2.585 |

| 100.0 | 5.160 |

| Correlation Coefficient (r²) | 0.9995 |

Table 2: Precision and Accuracy of the HPLC-UV Method

| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |

| 5.0 | 4.95 ± 0.21 | 4.2% | 5.1% | 99.0% |

| 25.0 | 25.4 ± 0.89 | 3.5% | 4.3% | 101.6% |

| 75.0 | 73.8 ± 2.51 | 3.4% | 4.0% | 98.4% |

Table 3: Quantification of this compound in Tripterygium wilfordii Root Extracts

| Sample ID | Extraction Method | Analytical Method | This compound Concentration (mg/g of dry plant material) |

| TW-R-01 | Methanol Sonication + SPE | HPLC-UV | 1.25 |

| TW-R-02 | Methanol Sonication + SPE | HPLC-UV | 1.31 |

| TW-R-03 | Methanol Sonication + SPE | UPLC-MS/MS | 1.28 |

| TW-R-04 | Methanol Sonication + SPE | UPLC-MS/MS | 1.35 |

Note: The data presented in these tables is for illustrative purposes only and represents typical expected values for a validated analytical method.

Conclusion

The protocols detailed in these application notes provide robust and reliable methods for the quantification of this compound in plant extracts. The HPLC-UV method is suitable for routine quality control and general research purposes, while the UPLC-MS/MS method offers enhanced sensitivity and selectivity for applications requiring lower detection limits, such as in pharmacokinetic studies. The successful implementation of these methods will aid researchers and drug development professionals in advancing the study of this compound and its therapeutic applications.

References

- 1. Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. researchgate.net [researchgate.net]

- 8. Liquid chromatography-tandem mass spectrometry for the determination of lithospermic acid B in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro HIV Reverse Transcriptase Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for a non-radioactive, colorimetric in vitro assay to determine the inhibitory activity of compounds against Human Immunodeficiency Virus Type 1 Reverse Transcriptase (HIV-1 RT). The method is based on the quantification of newly synthesized DNA using an enzyme-linked immunosorbent assay (ELISA).

Principle of the Assay